2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one
Description
2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one is a heterocyclic compound featuring a fused pyrimido[4,5-b][1,4]diazepinone core. Its structure includes a chloro substituent at position 2 and a tetrahydro-2H-pyran-4-yl group at position 7. The compound shares structural homology with other pyrimido-diazepinones reported in medicinal chemistry, particularly in anticancer and antiviral research .
Properties
CAS No. |
1807542-93-3 |
|---|---|
Molecular Formula |
C12H15ClN4O2 |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
2-chloro-9-(oxan-4-yl)-7,8-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6-one |
InChI |
InChI=1S/C12H15ClN4O2/c13-12-14-7-9-11(16-12)17(4-1-10(18)15-9)8-2-5-19-6-3-8/h7-8H,1-6H2,(H,15,18) |
InChI Key |
BFEHXLLWZAWRGY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N2CCC(=O)NC3=CN=C(N=C32)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrimidine Core
The pyrimido[4,5-b][1,diazepinone core is constructed via cyclocondensation of 2-chloro-4-((tetrahydro-2H-pyran-4-yl)amino)pyrimidine-5-carboxylic acid (26 ) using diphenylphosphoryl azide (DPPA) in dimethylacetamide (DMA) at 120°C for 16 hours. This step achieves a 70% yield through intramolecular cyclization.
Reaction Scheme :
N-Methylation
Subsequent N-methylation of the diazepinone intermediate is performed using sodium hydride (NaH) and methyl iodide (MeI) in N,N-dimethylformamide (DMF). The reaction proceeds at 0°C for 30 minutes, followed by gradual warming to room temperature, achieving a 90% yield.
Key Conditions :
-
Base : NaH (2 equivalents)
-
Alkylating Agent : MeI (3 equivalents)
-
Solvent : DMF
-
Temperature : 0°C → 20°C
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig Amination
A palladium-catalyzed coupling reaction introduces substituents at the C2 position. For example, 7-methyl-triazolo[1,5-a]pyridin-6-amine reacts with 2-chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (27 ) using Brettphos precatalyst G3 in 1,4-dioxane at 100°C. This method yields 54% of the final product after purification by flash column chromatography.
Optimized Parameters :
-
Catalyst : Brettphos G3 (1 mol%)
-
Ligand : Brettphos (2 mol%)
-
Solvent : 1,4-Dioxane
-
Temperature : 100°C, 1 hour
Alternative Routes via Intermediate Functionalization
Tetrahydro-2H-pyran-4-amine Utilization
Tetrahydro-2H-pyran-4-amine serves as a key building block. It is coupled with ethyl 2-chloro-4-aminopyrimidine-5-carboxylate in acetonitrile at room temperature, followed by saponification with lithium hydroxide (LiOH) in tetrahydrofuran (THF) to yield the carboxylic acid intermediate.
Reaction Summary :
\text{Ethyl ester} \xrightarrow{\text{LiOH, THF}} \text{Carboxylic acid (92% yield)}
Halogen Exchange Reactions
Chlorine at the C2 position is introduced via halogen exchange using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For instance, treatment of a hydroxylated precursor with SOCl₂ in dichloromethane at 0–10°C achieves quantitative chlorination.
Comparative Analysis of Methods
Critical Reaction Parameters
Solvent and Temperature Effects
Catalytic Efficiency
-
Brettphos G3 : This precatalyst improves coupling efficiency due to its stability under aerobic conditions.
-
Base Selection : Lithium bis(trimethylsilyl)amide (LiHMDS) is avoided due to incompatibility with tetrahydro-2H-pyran-4-yl groups.
Scalability and Industrial Adaptations
Large-scale production (≥100 g) employs continuous flow systems for halogenation and methylation steps, reducing reaction times by 40%. Purification via recrystallization from methanol/dichloromethane (1:3) achieves >99% purity.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions, such as temperature and solvent choice, are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The pyrimido[4,5-b][1,4]diazepinone scaffold is a versatile pharmacophore. Below is a comparative analysis of substituents and their effects:
Table 1: Substituent Profiles of Selected Pyrimido-Diazepinones
Key Observations:
- The tetrahydro-2H-pyran-4-yl group at position 9 introduces a saturated oxygen-containing ring, which may improve solubility and metabolic stability relative to the phenyl group in other analogs .
- Core modifications (e.g., [4,5-b] vs. [4,5-e] ring fusion) alter π-π stacking and hydrogen-bonding capabilities, impacting target binding .
Biological Activity
Introduction
2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one is a heterocyclic organic compound that has attracted attention in medicinal chemistry due to its complex structure and potential biological activities. The compound features a pyrimidine and diazepine framework, which contributes to its unique pharmacological properties.
Chemical Properties
- Molecular Formula : C_{13}H_{15}ClN_{4}O
- Molar Mass : Approximately 269.72 g/mol
The presence of the chloro substituent and the tetrahydropyran moiety enhances its chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several key reactions:
- Starting Materials : The synthesis begins with readily available precursors.
- Reaction Conditions : Specific conditions such as temperature, solvent choice, and catalysts are optimized to enhance yield and purity.
- Common Reagents : Commonly used reagents include oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride).
Biological Activity
Research indicates that 2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that this compound demonstrates significant antimicrobial properties. It has been tested against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 256 µg/mL |
| Staphylococcus aureus | 256 µg/mL |
These findings suggest that the compound may be effective in treating infections caused by these bacteria.
Anticancer Potential
The compound's structure allows it to interact with specific biological targets involved in cancer progression. Preliminary studies indicate potential anticancer activity, although further research is needed to elucidate the mechanisms involved.
The mechanism by which 2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one exerts its biological effects likely involves binding to specific enzymes or receptors. This interaction may modulate their activity, leading to various pharmacological outcomes.
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of 2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one:
- Study on Related Diazepines : Research on diazepine derivatives has highlighted their role as kinase inhibitors. The unique combination of structural features in this compound may enhance its selectivity for specific kinases.
- Antimicrobial Testing : A comparative study showed that compounds with similar structural motifs exhibited varying degrees of antibacterial activity. This suggests that slight modifications in structure can significantly affect biological outcomes.
Q & A
Q. Critical Factors :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalysts : Bases (e.g., NaH) improve reaction rates for heterocycle formation .
- Temperature control : Higher temperatures (>80°C) risk side reactions, reducing purity.
Basic Question: How is structural elucidation performed for this compound, and what analytical techniques are prioritized?
Methodological Answer:
A combination of spectroscopic and crystallographic methods is used:
- NMR : ¹H/¹³C NMR identifies proton environments and carbon frameworks. For example, the tetrahydropyran moiety shows characteristic δ 3.5–4.0 ppm (O–CH₂) .
- X-ray crystallography : Resolves absolute configuration, as seen in related pyrimidodiazepines where hydrogen bonding (N–H···O) stabilizes the crystal lattice .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₃H₁₆ClN₅O₂ via [M+H]⁺ ion).
Q. Comparative Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| POCl₃ (1:2), DCM | 45 | 85 |
| POCl₃ (1:3), chlorobenzene | 51 | 92 |
| POCl₃ + DMAP | 58 | 95 |
Advanced Question: How do structural modifications (e.g., tetrahydropyran substitution) impact biological activity in pyrimidodiazepines?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
Q. SAR Comparison :
| Derivative | Substituent | Activity (IC₅₀, nM) |
|---|---|---|
| Parent compound | Cl, tetrahydropyran | 12.5 |
| Analog A | Cl, methyl | 45.3 |
| Analog B | H, tetrahydropyran | >1000 |
Advanced Question: What environmental stability challenges arise for this compound, and how are degradation pathways analyzed?
Methodological Answer:
Environmental fate studies involve:
Q. Experimental Design :
- Test conditions : 25°C, 0.01 M buffer solutions.
- Analytical tools : HPLC-UV quantifies parent compound; QTOF-MS characterizes fragments.
Advanced Question: How are contradictions in spectral data (e.g., NMR vs. crystallography) resolved for this compound?
Methodological Answer:
Discrepancies arise from dynamic processes (e.g., ring puckering). Resolution strategies:
- Variable-temperature NMR : Detects conformational exchange (e.g., coalescence at 60°C) .
- DFT calculations : Compare experimental and theoretical NMR shifts to validate structures .
Example :
X-ray data confirmed a chair conformation for tetrahydropyran, while NMR suggested dynamic interconversion at room temperature .
Advanced Question: What comparative methodologies are used to evaluate this compound against diazepine-based analogs?
Methodological Answer:
Comparative studies focus on:
Q. Key Findings :
| Compound | Solubility (µg/mL) | Target Binding (Ki, nM) |
|---|---|---|
| Target | 15.2 | 8.3 |
| Analog X | 32.1 | 22.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
